molecular formula C9H11IS B13336335 2-(3-Iodocyclobutyl)-5-methylthiophene

2-(3-Iodocyclobutyl)-5-methylthiophene

Cat. No.: B13336335
M. Wt: 278.16 g/mol
InChI Key: MGBLWDIWDWPEBH-UHFFFAOYSA-N
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Description

2-(3-Iodocyclobutyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound features a unique structure with a 3-iodocyclobutyl group attached to the 2-position of the thiophene ring and a methyl group at the 5-position. Thiophenes are known for their aromaticity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodocyclobutyl)-5-methylthiophene can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 3-iodocyclobutanone with a thiophene derivative under acidic conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-iodocyclobutyl group onto the thiophene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodocyclobutyl)-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding cyclobutyl derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclobutyl derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Iodocyclobutyl)-5-methylthiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(3-Iodocyclobutyl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects. In materials science, its electronic properties contribute to its functionality in devices such as organic transistors and solar cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromocyclobutyl)-5-methylthiophene
  • 2-(3-Chlorocyclobutyl)-5-methylthiophene
  • 2-(3-Fluorocyclobutyl)-5-methylthiophene

Uniqueness

2-(3-Iodocyclobutyl)-5-methylthiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Properties

Molecular Formula

C9H11IS

Molecular Weight

278.16 g/mol

IUPAC Name

2-(3-iodocyclobutyl)-5-methylthiophene

InChI

InChI=1S/C9H11IS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8H,4-5H2,1H3

InChI Key

MGBLWDIWDWPEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CC(C2)I

Origin of Product

United States

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